An In-Depth Technical Guide to the Physicochemical Properties of (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic Acid
An In-Depth Technical Guide to the Physicochemical Properties of (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid, a conformationally constrained non-proteinogenic amino acid, has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. Its rigid bicyclic structure offers a unique scaffold for the design of novel therapeutic agents by providing precise control over the spatial orientation of pharmacophoric elements. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights crucial for its application in drug discovery and development. Understanding these characteristics is paramount for predicting its behavior in biological systems, optimizing formulation strategies, and ensuring the synthesis of high-purity material.
Chemical Identity and Core Properties
(3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid is a white solid with the following fundamental identifiers and properties:
| Property | Value | Source(s) |
| CAS Number | 109583-12-2 | [1][2][3][4] |
| Molecular Formula | C₈H₁₃NO₂ | [1][5] |
| Molecular Weight | 155.19 g/mol | [5] |
| Appearance | White solid | [1] |
| Predicted Boiling Point | 304.3 ± 25.0 °C | [5] |
| Predicted Density | 1.2 ± 0.1 g/cm³ | [5] |
Structural Elucidation and Spectroscopic Analysis
The rigid bicyclo[2.2.2]octane framework significantly influences the spectroscopic signature of the molecule. While specific experimental spectra for the parent compound are not widely published, analysis of related structures and derivatives provides valuable insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural confirmation of (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra are characterized by signals corresponding to the bicyclic core and the carboxylic acid moiety.
A study on a derivative, (3S)-2-Aza-2-(tert-butyloxycarbonyl)-3-[[(1-isopropyl-2-hydroxy-3,3,3-trifluoropropyl)amino]carbonyl]bicyclo[2.2.2]octane, provides indicative chemical shifts for the bicyclic protons, which would be expected to resonate in the aliphatic region of the ¹H NMR spectrum.[6] For the parent compound, the proton on the carbon bearing the carboxylic acid would exhibit a distinct chemical shift. In ¹³C NMR, the carbonyl carbon of the carboxylic acid would be a key downfield signal.
Infrared (IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the key functional groups present in the molecule. The spectrum of (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid is expected to display characteristic absorption bands:
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A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
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A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.
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N-H stretching and bending vibrations for the secondary amine within the bicyclic system.
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C-H stretching and bending vibrations for the aliphatic C-H bonds of the bicyclic framework.
For a related derivative, IR (Nujol) spectroscopy showed bands at 3600−3300 cm⁻¹ and 1662 cm⁻¹.[6]
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound. For (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid, the molecular ion peak [M]⁺ would be expected at m/z 155. Subsequent fragmentation would likely involve the loss of the carboxylic acid group and fragmentation of the bicyclic ring system. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
Physicochemical Parameters in Drug Development
The physicochemical properties of a drug candidate are pivotal in determining its absorption, distribution, metabolism, and excretion (ADME) profile.
Acidity (pKa)
As an amino acid, (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid possesses both an acidic carboxylic acid group and a basic secondary amine. The pKa values of these functional groups dictate the ionization state of the molecule at a given pH, which in turn influences its solubility, membrane permeability, and receptor-binding interactions.
Experimental Protocol for pKa Determination (Potentiometric Titration):
Solubility
Solubility is a critical determinant of a drug's bioavailability. The zwitterionic nature of (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid suggests that its solubility will be highly dependent on the pH of the medium. It is expected to be more soluble in acidic and alkaline solutions compared to its isoelectric point.
Solubility Profile:
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Aqueous Solubility: The solubility in aqueous buffers across a physiological pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) needs to be experimentally determined.
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Organic Solvents: Solubility in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) is important for synthetic procedures and in vitro assays.[7]
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method):
Melting Point
Synthesis and Purification
The synthesis of (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid is reported to follow published procedures, although specific details are not provided in the readily available literature.[6] The synthesis of related azabicyclo[2.2.2]octane systems often involves multi-step sequences.
Purification by Recrystallization:
Purification of the final product is crucial to remove any starting materials, by-products, or enantiomeric impurities. Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical and is based on the solubility of the compound at different temperatures.
General Recrystallization Protocol:
Conclusion
(3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid is a valuable building block in medicinal chemistry, offering a rigid scaffold that can impart favorable properties to peptide-based therapeutics. A thorough understanding and experimental determination of its physicochemical properties, including pKa, solubility, and melting point, are essential for its successful application. The synthesis and purification of this compound require careful execution to ensure high purity and the correct stereochemistry. The analytical techniques outlined in this guide provide a framework for the comprehensive characterization of this important molecule, enabling its effective use in the development of next-generation pharmaceuticals.
References
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